molecular formula C11H13BrOS2 B14062811 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14062811
M. Wt: 305.3 g/mol
InChI Key: DMADKKXOTMYRGT-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is a brominated arylketone derivative featuring two methylthio (-SCH₃) groups at the 2- and 3-positions of the phenyl ring and a bromine atom at the 2-position of the propanone chain. For instance, 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1806540-10-2), a positional isomer, has a molecular formula of C₁₁H₁₃BrOS₂, a molar mass of 305.25 g/mol, and predicted density and boiling points of 1.45 g/cm³ and 394.9°C, respectively .

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-7(12)10(13)8-5-4-6-9(14-2)11(8)15-3/h4-7H,1-3H3

InChI Key

DMADKKXOTMYRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)SC)SC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylthio groups can undergo oxidation, leading to changes in the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound* C₁₁H₁₃BrOS₂ 2,3-bis(methylthio)phenyl; 2-bromo 305.25 ~1.45 (Predicted) ~395 (Predicted)
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one C₁₁H₁₃BrOS₂ 3,5-bis(methylthio)phenyl; 3-bromo 305.25 1.45±0.1 (Predicted) 394.9±42.0 (Predicted)
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 4-bromo on two phenyl rings 376.07 N/A N/A
1-(Naphthalen-2-yl)propan-1-one C₁₃H₁₂O Naphthalen-2-yl substituent 184.23 N/A N/A

Notes:

  • Positional Isomerism : The target compound and its 3,5-bis(methylthio) analog share identical molecular formulas but differ in substituent positions. The 2,3-substitution pattern may introduce steric hindrance or alter electronic effects compared to the 3,5-analog.
  • Bromine vs. Methylthio Groups: Compared to 1,3-Bis(4-bromophenyl)-2-propanone , the target compound replaces bromine with methylthio groups, reducing molecular weight (305.25 vs.
  • Aromatic Systems : 1-(Naphthalen-2-yl)propan-1-one lacks sulfur and bromine but features a fused aromatic system, which enhances π-π stacking interactions but reduces electrophilic character compared to the target compound.

Biological Activity

1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a bromine atom and two methylthio groups attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrS₂O, with a molecular weight of approximately 305.3 g/mol. The presence of the bromopropanone structure contributes to its reactivity, particularly in nucleophilic substitution reactions, while the methylthio groups enhance its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.

Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as enzymes and receptors. The interaction may lead to inhibition or modulation of biochemical pathways. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, which is particularly relevant in drug discovery contexts .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of tumor growth through modulation of specific signaling pathways .

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli
Derivative C4Pseudomonas aeruginosa

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability upon treatment with the compound.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

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